tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
CAS No.: 189442-78-2
Cat. No.: VC20940198
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189442-78-2 |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3 |
| Standard InChI Key | NQGXVXHYGRAABB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC |
Introduction
tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is often used in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Synthesis and Applications
The synthesis of tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a carbamoylating agent. This compound is often used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and other bioactive compounds.
Synthesis Steps
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Starting Materials: The synthesis begins with a piperidine derivative, which is then protected with a tert-butyl group.
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Carbamoylation: The protected piperidine is reacted with a methoxy(methyl)carbamoylating agent to introduce the methoxy(methyl)carbamoyl group.
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Purification: The final product is purified using standard techniques such as chromatography.
Research Findings
Research on tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is primarily focused on its use as an intermediate in organic synthesis. It is involved in the development of compounds with potential biological activity, such as protease inhibitors .
Biological Activity
While specific biological activity data for tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate itself is limited, compounds derived from it have shown promise in various therapeutic areas. For example, related piperidine derivatives have been explored for their potential as aspartic protease inhibitors .
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